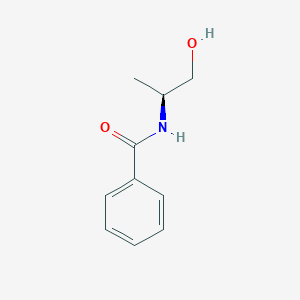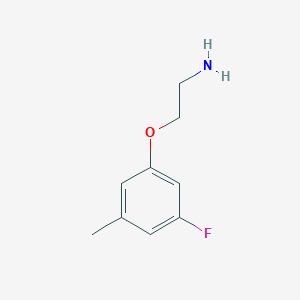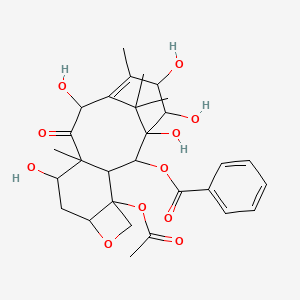![molecular formula C8H13N3O4S B12064471 Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester CAS No. 113520-78-8](/img/structure/B12064471.png)
Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a propanedioic acid backbone with an aminothioxomethyl hydrazinylidene group and diethyl ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester typically involves multiple steps. One common method includes the reaction of diethyl malonate with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The aminothioxomethyl hydrazinylidene group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, dimethyl ester: Similar backbone but with methyl ester groups instead of diethyl ester.
Propanedioic acid, (acetylamino)-, diethyl ester: Contains an acetylamino group instead of the aminothioxomethyl hydrazinylidene group.
Propanedioic acid, 2-[(methoxymethoxy)imino]-, 1,3-diethyl ester: Features a methoxymethoxyimino group.
Uniqueness
Propanedioic acid, 2-[2-(aminothioxomethyl)hydrazinylidene]-, 1,3-diethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
113520-78-8 |
|---|---|
Molecular Formula |
C8H13N3O4S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
diethyl 2-(carbamothioylhydrazinylidene)propanedioate |
InChI |
InChI=1S/C8H13N3O4S/c1-3-14-6(12)5(7(13)15-4-2)10-11-8(9)16/h3-4H2,1-2H3,(H3,9,11,16) |
InChI Key |
IFAOZPBVNHQZEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC(=S)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid](/img/structure/B12064391.png)
![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)





![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)



![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)


